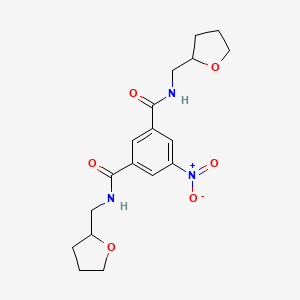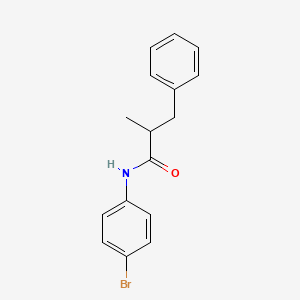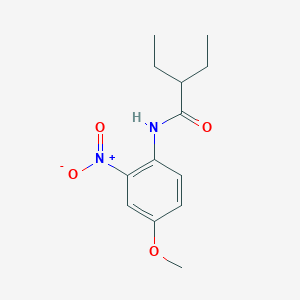
2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-N-(4-methoxy-2-nitrophenyl)butanamide is a chemical compound characterized by its unique molecular structure, which includes an ethyl group, a nitro group, and a methoxy group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide typically involves multiple steps, starting with the preparation of the core butanamide structure. The nitration and methoxylation steps are crucial in introducing the nitro and methoxy groups, respectively. Common reagents used in these reactions include nitric acid for nitration and methanol in the presence of a base for methoxylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-N-(4-methoxy-2-nitrophenyl)butanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst can reduce the nitro group to an amine.
Substitution: Halogenation reactions can be performed using reagents like chlorine or bromine.
Major Products Formed:
Oxidation: Carboxylic acids or ketones may be formed.
Reduction: Amines or hydroxylamines can be produced.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
2-Ethyl-N-(4-methoxy-2-nitrophenyl)butanamide has shown promise in various scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its use in drug development, particularly in the treatment of inflammatory and infectious diseases.
Industry: Its unique chemical properties make it suitable for use in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide exerts its effects involves interactions with specific molecular targets and pathways. The nitro group, in particular, plays a key role in its biological activity, potentially interacting with enzymes or receptors involved in inflammatory and oxidative stress pathways.
Comparison with Similar Compounds
Ethyl N-(4-methoxy-2-nitrophenyl)carbamate: A closely related compound with similar functional groups.
2-Ethyl-N-(2-nitrophenyl)butanamide: A structural analog with a different position of the nitro group.
Uniqueness: 2-Ethyl-N-(4-methoxy-2-nitanamide)butanamide stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-ethyl-N-(4-methoxy-2-nitrophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-4-9(5-2)13(16)14-11-7-6-10(19-3)8-12(11)15(17)18/h6-9H,4-5H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXTXZMJVLWXOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214888.png)
![N-(1-{1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5214907.png)
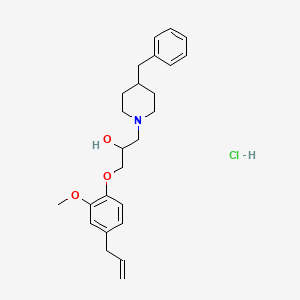
![2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-methyl-N-[(5-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5214935.png)
![2,4-dichloro-6-{[2-(3-pyridinyl)-1-piperidinyl]methyl}phenol hydrochloride](/img/structure/B5214941.png)
![N-cyclopentyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5214946.png)
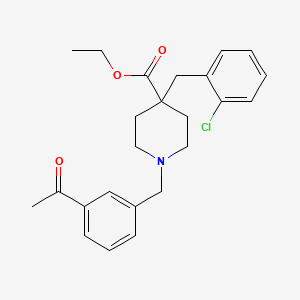
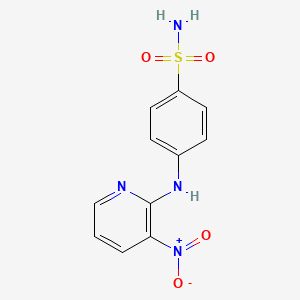
![N-[2-(4-methoxyphenyl)ethyl]-N-propan-2-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5214960.png)
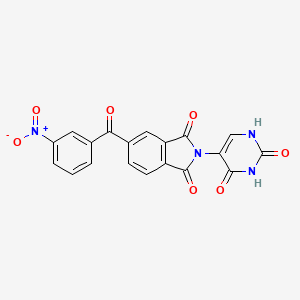
![1-(2-chlorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214973.png)
![1-[5-(2-chlorophenoxy)pentyl]piperidine](/img/structure/B5214980.png)
